molecular formula C8H10O3S B11905293 Methyl 5-Ethoxy-2-thiophenecarboxylate CAS No. 1418117-83-5

Methyl 5-Ethoxy-2-thiophenecarboxylate

Cat. No.: B11905293
CAS No.: 1418117-83-5
M. Wt: 186.23 g/mol
InChI Key: YPAFCTAYJXFBHQ-UHFFFAOYSA-N
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Description

Methyl 5-Ethoxy-2-thiophenecarboxylate: is an organic compound with the molecular formula C8H10O3S . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethoxy group at the 5-position and a methyl ester group at the 2-position of the thiophene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Ethoxy-2-thiophenecarboxylate typically involves the esterification of 5-ethoxy-2-thiophenecarboxylic acid. One common method is the reaction of 5-ethoxy-2-thiophenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Ethoxy-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: Methyl 5-Ethoxy-2-thiophenecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are valuable in materials science and pharmaceuticals.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. This compound may be used in the development of bioactive compounds.

Medicine: The compound’s structural features make it a candidate for drug development. It can be modified to create analogs with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5-Ethoxy-2-thiophenecarboxylate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating ethoxy group and the electron-withdrawing ester group. These substituents affect the electron density of the thiophene ring, making it susceptible to electrophilic and nucleophilic attacks.

In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

    Methyl 2-thiophenecarboxylate: Lacks the ethoxy group, resulting in different reactivity and properties.

    Ethyl 5-ethoxy-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    5-Ethoxy-2-thiophenecarboxylic acid: The carboxylic acid analog of Methyl 5-Ethoxy-2-thiophenecarboxylate.

Uniqueness: this compound is unique due to the presence of both an ethoxy group and a methyl ester group on the thiophene ring

Properties

CAS No.

1418117-83-5

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 5-ethoxythiophene-2-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-11-7-5-4-6(12-7)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

YPAFCTAYJXFBHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C(=O)OC

Origin of Product

United States

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